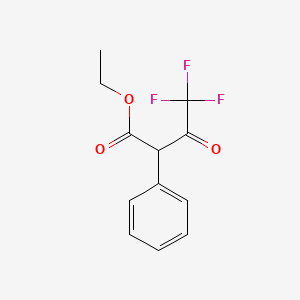![molecular formula C7H15BO4 B8269442 [3-(Tert-butoxy)-3-oxopropyl]boronic acid](/img/structure/B8269442.png)
[3-(Tert-butoxy)-3-oxopropyl]boronic acid
Descripción general
Descripción
[3-(Tert-butoxy)-3-oxopropyl]boronic acid is a useful research compound. Its molecular formula is C7H15BO4 and its molecular weight is 174.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Asymmetric Synthesis
[3-(Tert-butoxy)-3-oxopropyl]boronic acid is employed in catalytic asymmetric synthesis. Paquin et al. (2005) demonstrated its use in the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters, achieving high yields and enantioselectivities (Paquin, Stephenson, Defieber, & Carreira, 2005).
Stereoselective Organic Reactions
Matteson and Michnick (1990) explored the stereoselective reactions of tert-butyl trans-lithiopropionate with various boronic acid esters, yielding different diastereomers. This research contributes to the understanding of organic reaction mechanisms involving boronic acid derivatives (Matteson & Michnick, 1990).
Synthesis of tert-Butyl Esters
Li et al. (2014) developed a novel protocol for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate. This method highlights the versatility of boronic acid derivatives in organic synthesis, achieving up to 94% yields (Li, Zou, Zhu, Wang, Li, Wu, & Wu, 2014).
Polymerization and Supramolecular Assemblies
Barrett, Sternhagen, and Zhang (2021) utilized this compound in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides. This research is significant in constructing peptidomimetic supramolecular assemblies with stimuli-responsive properties (Barrett, Sternhagen, & Zhang, 2021).
Boronic Acid Catalysis in Organic Chemistry
Hashimoto, Gálvez, and Maruoka (2015) demonstrated the versatility of boronic acids in organic chemistry, including catalysis. They reported a new boronic acid catalysis enabling the aza-Michael addition of hydroxamic acid to quinone imine ketals, providing insights into boronic acid's catalytic properties (Hashimoto, Gálvez, & Maruoka, 2015).
Propiedades
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BO4/c1-7(2,3)12-6(9)4-5-8(10)11/h10-11H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBQCZBEESROPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCC(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.00 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




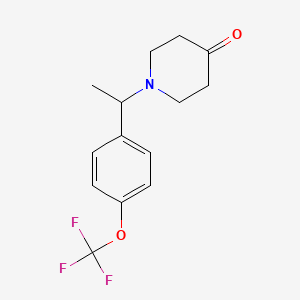
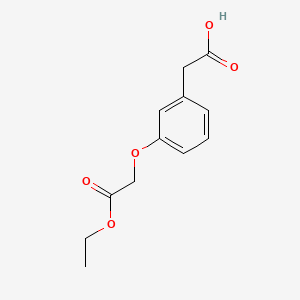

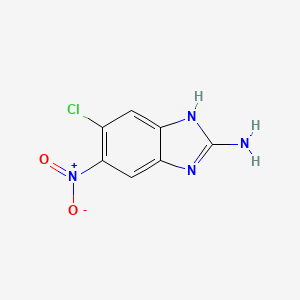


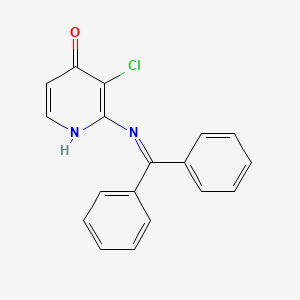

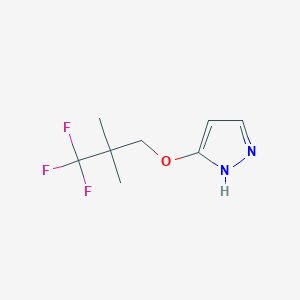
![4'-Cyano-[1,1'-biphenyl]-4-yl 4-(allyloxy)benzoate](/img/structure/B8269435.png)

